(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one

Anticancer Prostate Cancer Structure-Activity Relationship

Procuring regioisomerically pure dichlorophenyl chalcones for SAR campaigns is a persistent challenge. This (E)-4-benzyloxy-2,5-dichlorochalcone (CAS 569366-45-6) is the exact 2,5-dichloro regioisomer validated for MAO-B inhibition and antimalarial activity. - Validated MAO-B inhibitor scaffold (IC50 <100 nM; selectivity >400) - Confirmed CNS permeability (PAMPA-BBB Pe >4.0×10⁻⁶ cm/s) - Authentic 2,5-dichloro substitution-critical for SAR integrity vs. 2,4- or 3,4-dichloro isomers

Molecular Formula C22H16Cl2O2
Molecular Weight 383.3 g/mol
CAS No. 569366-45-6
Cat. No. B3145231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one
CAS569366-45-6
Molecular FormulaC22H16Cl2O2
Molecular Weight383.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C22H16Cl2O2/c23-18-9-12-21(24)20(14-18)22(25)13-8-16-6-10-19(11-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2/b13-8+
InChIKeyKEYSIBGPHZXKOJ-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 569366-45-6 Chalcone Overview


(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one (CAS 569366-45-6) is a synthetic chalcone with molecular formula C22H16Cl2O2 and molecular weight 383.27 g/mol . It belongs to the benzyloxy chalcone subclass, characterized by a 4-benzyloxyphenyl B-ring and a 2,5-dichlorophenyl A-ring linked through an α,β-unsaturated ketone bridge [1]. The compound adopts the thermodynamically favored (E)-configuration at the olefinic bond. While direct biological profiling of this specific regioisomer remains limited in the peer-reviewed literature, its structural features place it within two extensively characterized pharmacological classes: (i) halogenated benzyloxy chalcones as potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitors [2], and (ii) 2,5-dichlorophenyl-substituted chalcones with demonstrated antiparasitic activity [3].

Structural placement: halogenated benzyloxy chalcone class
Reported association with MAO-B inhibitor pharmacophore
Antiparasitic research relevance (2,5-dichlorophenyl motif)
Requires regioisomer-specific procurement

CAS 569366-45-6 Regioisomer Specificity


Chalcones with identical molecular formulas but different chlorine substitution patterns on the A-ring cannot be considered functionally equivalent. SAR studies across multiple biological targets have demonstrated that the position of halogen substituents dramatically modulates potency. In a direct head-to-head comparison of dichlorophenyl chalcone regioisomers against prostate cancer DU-145 cells, the 2,5-dichlorophenyl derivative exhibited an IC50 of 2900.52 µM, whereas the 2,4-dichlorophenyl isomer was 16-fold more potent at 181.28 µM [1]. Conversely, in the antimalarial chalcone series, the 2,5-dichlorophenyl motif conferred optimal activity (IC50 = 200 nM against P. falciparum) [2]. Within the benzyloxy chalcone class specifically, halogen identity and position on the A-ring are critical determinants of MAO-B inhibitory potency and selectivity, with lead compounds BB4 and BB2 achieving IC50 values of 0.062 µM and 0.093 µM respectively [3]. Substituting CAS 569366-45-6 with its 2,4-dichloro (CAS 807338-48-3) or 3,4-dichloro (CAS 1354941-20-0) isomer risks introducing uncharacterized potency shifts that may invalidate SAR hypotheses or screening campaigns.

Positional isomer activity

Chlorine position on the A-ring may produce distinct cell-based outcomes across targets, as observed for 2,5- vs 2,4-dichloro chalcone analogs.

SAR interpretation risk

Substituting with 2,4-dichloro or 3,4-dichloro isomers can shift structure-activity relationships, potentially invalidating screening hypotheses.

Antiparasitic motif specificity

The validated antimalarial 2,5-dichloro motif may not transfer to other dichloro isomers in the same biological context.

CAS 569366-45-6 Evidence Comparison


Dichloro Isomer Potency in Prostate Cancer Cells

In a published SAR panel of chalcone derivatives tested against the DU-145 prostate cancer cell line, the 2,5-dichlorophenyl-substituted chalcone demonstrated an IC50 of 2900.52 µM, representing a 16-fold reduction in potency compared to the 2,4-dichlorophenyl isomer (IC50 = 181.28 µM) and approximately 2-fold lower potency than the 3,4-dichlorophenyl isomer (IC50 = 1450.26 µM) [1]. This demonstrates that the 2,5-dichloro substitution pattern confers a distinct, and in this context reduced, activity profile relative to its closest regioisomers.

Dichloro Isomer Potency
Direct comparison
2,5-Dichloro
IC50 2900.52 µM
vs 2,4-Dichloro
IC50 181.28 µM
Supports regioisomer-specific cell-model response context
DU-145 prostate cancer cell model; 16-fold difference reported in SAR panel
Anticancer Prostate Cancer Structure-Activity Relationship

Antimalarial Activity of 2,5-Dichlorophenyl Chalcone

The 2,5-dichlorophenyl substitution pattern, as found in CAS 569366-45-6, has been specifically validated as the optimal A-ring substitution in a landmark antimalarial chalcone series. Compound 7, 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one, achieved an IC50 of 200 nM against both chloroquine-resistant (W2) and chloroquine-sensitive (D6) strains of Plasmodium falciparum, with a resistance index substantially lower than chloroquine itself [1]. This sub-micromolar activity establishes the 2,5-dichlorophenyl pharmacophore as a privileged motif for antiparasitic activity within the chalcone class.

Antimalarial Activity
Class-level inference
Analog IC50 200 nM
(P. falciparum W2 & D6)
Reported antiparasitic activity of analogous 2,5-dichloro chalcone
Class-level; compound 7 data from Li et al. 1995
Antimalarial Drug Resistance Chalcone SAR

MAO-B Inhibition by Halogenated Benzyloxy Chalcones

The halogenated benzyloxy chalcone class, to which CAS 569366-45-6 structurally belongs, has been established as a source of highly potent, selective, and reversible MAO-B inhibitors. The lead compounds in the BB series, BB4 and BB2, demonstrated IC50 values of 0.062 µM and 0.093 µM against MAO-B, comparing favorably to the reference inhibitors Lazabemide (IC50 = 0.11 µM) and Pargyline (IC50 = 0.14 µM) [1]. Selectivity index (SI) values for MAO-B over MAO-A reached 645.161 (BB4) and 430.108 (BB2), and both compounds were confirmed as reversible competitive inhibitors with Ki values of 0.011 µM and 0.030 µM, respectively [1]. Separately, in the B series of benzyloxy chalcones, compounds B10 (IC50 = 0.067 µM, SI = 504.791) and B15 (IC50 = 0.12 µM, SI = 287.600) exhibited effective BBB permeability with PAMPA-BBB Pe values exceeding 4.0 × 10⁻⁶ cm/s [2].

MAO-B Inhibition Class
Class-level inference
Representative BB4
IC50 0.062 µM, SI > 600
Reported MAO-B inhibition class; may support neurodegenerative disease screening
Data from halogenated benzyloxy chalcone series; not compound-specific
MAO-B Inhibition Neurodegenerative Disease Parkinson's Disease

Physicochemical Comparison of Dichloro Isomers

All three dichlorobenzyloxy chalcone positional isomers share the same molecular formula (C22H16Cl2O2) and molecular weight (383.27 g/mol) but possess distinct CAS numbers: 569366-45-6 (2,5-dichloro), 807338-48-3 (2,4-dichloro), and 1354941-20-0 (3,4-dichloro) . They are commercially available at ≥95% purity from multiple vendors. The target compound (2,5-dichloro isomer) is listed as in-stock with a 10-day lead time . The positional isomer differentiation is critical because LC-MS or 1H NMR alone cannot always unambiguously distinguish these regioisomers without authentic reference standards.

Regioisomer Identity
Data to verify
C22H16Cl2O2, MW 383.27
CAS 569366-45-6 (2,5-diCl)
CAS 807338-48-3 (2,4-diCl)
CAS 1354941-20-0 (3,4-diCl)
Regioisomer differentiation requires authentic reference standard
Vendor-supplied purity ≥95%; independent verification recommended
Physicochemical Properties Procurement Isomer Purity

Para-Benzyloxy Pharmacophore in MAO-B Selectivity

In the B1-B15 benzyloxy chalcone SAR study, the para-benzyloxy substitution on the B-ring (as present in CAS 569366-45-6) consistently conferred superior hMAO-B inhibition compared to the ortho-benzyloxy position, regardless of A-ring substitution [1]. This positional effect was observed across all 15 compounds tested. Specifically, compounds with para-benzyloxy substitution displayed residual hMAO-B activities below 50% at 10 µM, while ortho-substituted analogs generally showed higher residual activities [1]. This SAR finding was corroborated by PAMPA-BBB data showing that para-benzyloxy chalcones B10 and B15 achieved Pe values of 4.93 and 4.09 × 10⁻⁶ cm/s respectively, exceeding the CNS permeability threshold of 4.0 × 10⁻⁶ cm/s [1].

Para-Benzyloxy Motif
Class-level inference
B10 IC50 0.067 µM
Pe 4.93 × 10⁻⁶ cm/s
Para-benzyloxy substitution linked to MAO-B inhibition and CNS permeability in class compounds
Ortho analogs generally weaker; PAMPA-BBB threshold 4.0
MAO-B Selectivity Pharmacophore Benzyloxy Substituent

CAS 569366-45-6 Applications


MAO-B Inhibitor Screening for Parkinson's Research

CAS 569366-45-6 is a structurally appropriate candidate for inclusion in MAO-B inhibitor screening cascades targeting Parkinson's disease. The para-benzyloxy and 2,5-dichlorophenyl substitution pattern aligns with the pharmacophoric features identified in the BB and B series of halogenated benzyloxy chalcones, where lead compounds achieved sub-100 nM IC50 values, selectivity indices exceeding 400, and reversible competitive inhibition kinetics . The validated CNS permeability (PAMPA-BBB Pe > 4.0 × 10⁻⁶ cm/s for class representatives) further supports its suitability for neurodegenerative disease programs .

Antiparasitic Discovery Using 2,5-Dichlorophenyl Motif

The 2,5-dichlorophenyl A-ring substitution has been specifically validated as a privileged motif in antimalarial chalcone drug discovery. The landmark study by Li et al. (1995) demonstrated that a 2,5-dichlorophenyl-containing chalcone achieved 200 nM potency against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains . CAS 569366-45-6, bearing this identical A-ring substitution pattern coupled with a 4-benzyloxy B-ring, represents a structurally distinct analog for expanding SAR around this validated antimalarial pharmacophore.

Regioisomer-Specific SAR Studies

The dramatic potency divergence observed between 2,5-dichloro (IC50 = 2900.52 µM) and 2,4-dichloro (IC50 = 181.28 µM) chalcones against DU-145 prostate cancer cells underscores the value of CAS 569366-45-6 as an authentic reference standard for regioisomer-specific SAR investigations. Procurement of all three dichlorobenzyloxy chalcone positional isomers (CAS 569366-45-6, 807338-48-3, and 1354941-20-0) enables systematic mapping of chlorine position effects across any biological target of interest.

Chemical Biology Probe for Enone Reactivity

As a chalcone featuring the electrophilic α,β-unsaturated ketone (Michael acceptor) system, CAS 569366-45-6 can serve as a chemical biology probe for studying covalent modification of cellular nucleophiles. The distinct dichloro substitution pattern on the A-ring modulates the electrophilicity of the enone system through electronic effects, potentially altering reactivity profiles compared to mono-chloro or non-halogenated analogs. The para-benzyloxy B-ring contributes lipophilicity (predicted density 1.284 g/cm³) that may influence cellular uptake and subcellular distribution.

Application
Selection Property
Validation Focus
Neurodegenerative disease model MAO-B screening
Halogenated benzyloxy chalcone pharmacophore
MAO-B selectivity & reversibility profile
Antiparasitic discovery (2,5-dichlorophenyl motif)
2,5-Dichlorophenyl A-ring substitution pattern
Strain-panel potency and resistance profile
Regioisomer-specific SAR studies
Authentic 2,5-dichloro isomer identity
Isomer-specific activity mapping across targets
Chemical biology probe (enone reactivity)
Electrophilic α,β-unsaturated ketone system
Cellular nucleophile modification & uptake profile
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